2-Amino-3-iodoanthracene-9,10-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112878-61-2 |
|---|---|
Molecular Formula |
C14H8INO2 |
Molecular Weight |
349.12 g/mol |
IUPAC Name |
2-amino-3-iodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H8INO2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2 |
InChI Key |
WIIBXZIMTVVMHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)I)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)I)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for 2 Amino 3 Iodoanthracene 9,10 Dione
Precursor-Based Synthetic Routes to 2-Amino-3-iodoanthracene-9,10-dione
The construction of this compound often commences with readily available anthraquinone (B42736) derivatives. These precursors undergo specific chemical transformations to introduce the desired amino and iodo functionalities at the C-2 and C-3 positions of the anthracene-9,10-dione core.
Synthesis from 2-Aminoanthraquinone (B85984) Derivatives
A prevalent and logical approach involves the utilization of 2-aminoanthracene-9,10-dione as the starting material. biointerfaceresearch.comresearchgate.nettcichemicals.com This compound provides a foundational structure where one of the required functional groups, the amino group, is already in place. The subsequent introduction of the iodine atom at the adjacent C-3 position is the critical step in this synthetic sequence.
A classic and effective method for introducing an iodine atom onto an aromatic ring is through a diazotization-iodination sequence, often referred to as a Sandmeyer-type reaction. colab.wsnih.gov This process begins with the diazotization of an aromatic amine. In the context of synthesizing iodo-anthraquinones, an aminoanthraquinone is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt intermediate. researchgate.netnih.gov This intermediate is then subjected to a reaction with an iodide source, typically potassium iodide, to replace the diazonium group with an iodine atom. colab.ws
For instance, the diazotization of 1-aminoanthraquinone-2-carboxylic acid followed by treatment with iodide has been successfully employed to yield 1-iodoanthraquinone-2-carboxylic acid. colab.ws A similar strategy can be envisioned for the synthesis of this compound, where a suitably protected or derivatized 2,3-diaminoanthracene-9,10-dione could undergo selective mono-diazotization and subsequent iodination.
A one-step procedure has been developed for the conversion of anilines to their corresponding iodo derivatives, which involves treating the amine with p-toluenesulfonic acid, sodium nitrite, and potassium iodide in acetonitrile. colab.ws This method was successfully applied to the synthesis of 1-iodoanthraquinone from 1-aminoanthraquinone. colab.ws
| Starting Material | Reagents | Product | Reference |
| 1-Aminoanthraquinone | p-Toluenesulfonic acid, NaNO₂, KI in Acetonitrile | 1-Iodoanthraquinone | colab.ws |
| 1-Aminoanthraquinone-2-carboxylic acid | Diazotization, Iodide | 1-Iodoanthraquinone-2-carboxylic acid | colab.ws |
This table showcases examples of diazotization-iodination reactions on anthraquinone derivatives.
Direct electrophilic iodination of the electron-rich aromatic ring of an aminated anthracene-9,10-dione presents an alternative synthetic route. The amino group at the C-2 position activates the anthraquinone nucleus, directing the incoming electrophile. However, the presence of the deactivating carbonyl groups on the central ring can make electrophilic substitution challenging. colab.ws
The choice of iodinating reagent is crucial. Reagents such as tetramethylammonium (B1211777) dichloroiodate have been used for the iodination of electron-deficient aromatic systems like unsubstituted anthraquinone, yielding 2-iodoanthraquinone. colab.ws The electrophilicity of the iodinating agent can be enhanced, for example, by the addition of silver sulfate (B86663) in sulfuric acid, which has been shown to improve the yield of 2-iodoanthraquinone. colab.ws While this demonstrates the feasibility of direct iodination, controlling the regioselectivity to specifically target the C-3 position in 2-aminoanthracene-9,10-dione would be a key challenge to overcome.
Synthetic Pathways from Anthraquinone and Anthrone (B1665570) Intermediates
The synthesis can also commence from the basic anthraquinone or anthrone structure. wikipedia.org Industrial production of 9,10-anthraquinone often involves the oxidation of anthracene (B1667546). wikipedia.org Another common method is the Friedel–Crafts reaction of benzene (B151609) with phthalic anhydride. wikipedia.org Once the core anthraquinone structure is obtained, subsequent nitration, reduction, and halogenation steps can be employed to introduce the desired functional groups. For example, nitration of anthraquinone followed by reduction of the nitro group would yield an aminoanthraquinone, which could then be subjected to iodination as described previously. A patent describes a method for synthesizing 9,10-anthraquinone from 9-anthracene boronic acid. google.com
Strategies Utilizing Other Halogenated Anthracene-9,10-dione Precursors
An alternative strategy involves starting with a dihalogenated anthraquinone precursor, such as 2,3-dichloroanthraquinone (B180593) or 2,3-dibromoanthraquinone. One of the halogen atoms can be selectively substituted with an amino group via a nucleophilic aromatic substitution reaction. The remaining halogen at the desired position can then be either retained or further transformed. For example, a patent describes the replacement of a halogen atom in a halogenated aminoanthraquinone with hydrogen by treatment with reducing agents in the presence of alkali or alkaline earth metal hydroxides. google.com Specifically, 1,3-dichloro-2-aminoanthraquinone can be converted to 2-amino-3-chloroanthraquinone (B1593952). google.com This highlights the potential for selective manipulation of halogenated precursors.
Advanced Synthetic Transformations for this compound
While the primary focus is on the direct synthesis of this compound, advanced transformations of related compounds can also lead to its formation. For instance, cascade reactions have been developed for the synthesis of complex heterocyclic systems derived from 2-amino-3-iodochromones, demonstrating the utility of the amino-iodo motif in further synthetic elaborations. rsc.org While not directly yielding the target compound, these advanced methods underscore the synthetic potential of the 2-amino-3-iodo-aryl structural unit.
Transition Metal-Catalyzed Coupling Reactions in Anthracene-9,10-dione Synthesis
Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen (C-N) and carbon-halogen (C-I) bonds, which are essential for the synthesis of the target molecule. These methods are prized for their efficiency, selectivity, and functional group tolerance. researchgate.net Catalysts based on palladium and copper are particularly prominent in the synthesis of arylamines and aryl iodides.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a premier method for the synthesis of primary arylamines from aryl halides. wiley.com This methodology could be applied to synthesize this compound, likely starting from a 2,3-dihaloanthracene-9,10-dione precursor. The reaction involves the coupling of an aryl halide with ammonia (B1221849) or an ammonia equivalent, catalyzed by a palladium complex. organic-chemistry.org The choice of ligand is critical for catalyst activity, selectivity, and substrate scope. wiley.com For instance, a complex generated from Pd[P(o-tol)3]2 and a specialized alkylbisphosphine ligand (CyPF-t-Bu) has proven highly active for coupling ammonia with a wide range of aryl chlorides, bromides, and iodides. organic-chemistry.org
A potential strategy would involve the selective amination of a 2-bromo-3-iodoanthracene-9,10-dione intermediate. The differential reactivity of the C-Br and C-I bonds towards palladium-catalyzed amination could be exploited to achieve chemoselectivity. Alternatively, starting with 2,3-dichloroanthraquinone, a selective mono-amination could be followed by a subsequent iodination step. The use of ammonium (B1175870) salts, such as ammonium sulfate, has also been reported as an effective ammonia source in palladium-catalyzed aminations, offering advantages in handling and selectivity. semanticscholar.org
| Catalyst System | Ammonia Source | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd[P(o-tol)3]2 / CyPF-t-Bu | Ammonia (in dioxane) | NaOtBu | Dioxane | RT - 100 °C | organic-chemistry.org |
| Pd(OAc)2 / L1 (YPhos ligand) | N-Methylaniline | NaOtBu | Toluene | RT | wiley.com |
| (CyPF-tBu)Pd(P(o-tol)3) | Ammonium sulfate | K3PO4 | Dioxane | 80 °C | semanticscholar.org |
Copper-catalyzed reactions, particularly the Ullmann condensation, are a classical and still relevant method for constructing C-N bonds. This approach is especially useful for the amination of activated aryl halides, such as those on the anthraquinone scaffold. A well-established application is the reaction of bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid) with various amines using elemental copper or copper salts as catalysts. nih.govnih.gov This demonstrates the feasibility of introducing amino groups onto a haloanthraquinone core. A microwave-assisted protocol using elemental copper in a phosphate (B84403) buffer has been shown to be efficient, often completing within minutes. nih.gov
For the synthesis of the target compound, a plausible route would involve the copper-catalyzed amination of a 3-iodo-2-haloanthracene-9,10-dione. The reaction would likely proceed by displacement of the halogen at the 2-position. More recent developments include copper-catalyzed C-H amination, which could offer an alternative route by directly functionalizing a C-H bond at the 2-position of 3-iodoanthracene-9,10-dione, although this would depend on the directing-group compatibility and regioselectivity. nih.govnih.gov A copper-promoted cascade reaction of 2-amino-3-iodochromones with amines has been developed, which, while on a different heterocyclic system, showcases a relevant transformation of an amino-iodo motif. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Strategies for Amino Group Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for functionalizing electron-poor aromatic rings. wikipedia.org The anthraquinone skeleton is strongly activated towards nucleophilic attack due to the powerful electron-withdrawing effect of the two carbonyl groups. libretexts.org This makes the SNAr mechanism a highly viable strategy for introducing an amino group. researchgate.net The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group restores the aromatic system. youtube.com
A logical precursor for the synthesis of this compound via SNAr would be a 2,3-dihaloanthracene-9,10-dione (e.g., 2,3-dichloro- or 2,3-dibromoanthraquinone). Reacting this precursor with ammonia or an amine would lead to the substitution of one of the halogen atoms. The reaction's success depends on the leaving group's ability, the nucleophile's strength, and the reaction conditions. libretexts.org The presence of activating groups ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate, a condition met by the quinone carbonyls relative to the 2- and 3-positions. wikipedia.orglibretexts.org
| Halogen | Relative Rate of Displacement | Reason |
|---|---|---|
| F | High | The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack (rate-determining step). youtube.com |
| Cl | Moderate | Less effective at activating the carbon for attack compared to fluorine. |
| Br | Low | Poorer leaving group than Cl and F in the context of the rate-determining addition step. |
| I | Very Low | Least effective at activating the carbon for nucleophilic attack. youtube.com |
Multi-component Reaction Pathways Towards Anthracene-9,10-dione Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity. While a specific MCR for this compound is not prominently reported, the principles of MCRs can be applied to construct complex, functionalized heterocyclic systems. For instance, iodine has been used as a catalyst in a three-component coupling of isocyanides, aldehydes, and amines to produce α-amino amidines. beilstein-journals.org Furthermore, four-component reactions using ammonium salts as the nitrogen source have been developed to synthesize nitrogen-containing heterocycles like 9H-pyrimido[4,5-b]indoles. mdpi.com These examples highlight the potential for developing novel MCRs that could assemble the substituted anthraquinone core or related structures in a highly convergent manner.
Development of One-Pot Synthetic Procedures
One-pot syntheses, where sequential reactions are carried out in a single reactor without isolating intermediates, provide significant improvements in efficiency, yield, and sustainability. nih.gov For anthraquinone derivatives, one-pot procedures can streamline multi-step transformations. A relevant example is the one-pot synthesis of amidonaphthoquinones from aminonaphthoquinones. nih.gov This process involves an in situ sequence of reduction of the quinone to a hydroquinone (B1673460), N-acylation of the amino group, and subsequent oxidation back to the quinone. nih.gov This strategy could potentially be adapted to first protect or modify the amino group in an aminoanthraquinone intermediate before performing further transformations. Another approach involves the construction of the anthraquinone skeleton itself in one pot, such as through Diels-Alder reactions of naphthoquinones with substituted dienes, followed by in-situ oxidation. nih.govresearchgate.net
Control of Regioselectivity and Chemoselectivity in the Synthesis of this compound
Achieving the precise 2-amino-3-iodo substitution pattern requires careful control over both regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).
Regioselectivity: The inherent electronics of the anthraquinone ring direct substitution. The carbonyl groups deactivate the aromatic rings towards electrophilic attack but activate them for nucleophilic substitution, particularly at the α-positions (1, 4, 5, 8) and β-positions (2, 3, 6, 7). researchgate.net When starting with an unsubstituted anthraquinone, direct functionalization often leads to mixtures. Therefore, synthesis usually begins with a pre-functionalized precursor. For example, starting with 2,3-dihaloanthracene-9,10-dione ensures that subsequent reactions are confined to these two positions.
Chemoselectivity: Synthesizing a molecule with two different functional groups like an amino group and an iodine atom often requires selective reactions. This can be achieved in several ways:
Sequential Functionalization: One could start with 2-aminoanthraquinone, a commercially available intermediate, and perform a regioselective iodination at the 3-position. Conversely, one could start with a 2,3-dihaloanthraquinone and exploit the different reactivities of the halogens.
Exploiting Leaving Group Ability in SNAr: In a 2-fluoro-3-iodoanthraquinone, a nucleophile like ammonia would preferentially displace the fluoride (B91410) ion over the iodide ion due to the much higher electrophilicity of the carbon attached to fluorine, leading to this compound. youtube.com
Exploiting Differential Reactivity in Cross-Coupling: In a 2-bromo-3-iodoanthracene-9,10-dione intermediate, the C-I bond is generally more reactive than the C-Br bond in many palladium-catalyzed couplings. However, by carefully selecting the ligand and reaction conditions, it is often possible to reverse this selectivity or to achieve selective amination at the C-Br bond while preserving the C-I bond. organic-chemistry.org This allows for a planned, stepwise introduction of the amino and iodo groups onto the anthraquinone scaffold.
Strategies for Selective Iodination at the C-3 Position
The direct halogenation of 2-aminoanthracene-9,10-dione presents a straightforward route to 2-amino-3-haloanthraquinone derivatives. The amino group at the C-2 position is an activating, ortho-, para-directing group, which should facilitate electrophilic substitution at the C-1 and C-3 positions. However, achieving selective mono-iodination at the C-3 position can be challenging due to the potential for di-substitution.
Research into the direct halogenation of 2-aminoanthraquinone has primarily focused on bromination and chlorination, providing valuable insights that can be extrapolated to iodination. A notable method for the synthesis of 2-amino-3-bromoanthraquinone (B13138614) involves the direct bromination of crude 2-aminoanthraquinone. In this process, the reaction is carried out in sulfuric acid in the presence of an alkanecarboxylic acid, which helps to control the reaction and improve the purity of the product. google.com
A similar approach for direct iodination has been patented, focusing on the synthesis of 2-amino-1,3-diiodoanthraquinone. This method employs the direct iodination of 2-aminoanthraquinone with iodine and an oxidizing agent, such as iodic acid, in acetic acid. While this procedure leads to a di-iodinated product, it confirms the feasibility of direct iodination at the C-1 and C-3 positions. Achieving selective mono-iodination at the C-3 position would likely require careful control of stoichiometry and reaction conditions to disfavor the second iodination step.
Another relevant synthetic strategy involves the preparation of 2-amino-3-chloroanthraquinone from 1,3-dichloro-2-aminoanthraquinone through reductive dehalogenation. google.com This highlights a potential, albeit less direct, route where a di-halogenated precursor could be selectively de-iodinated at the C-1 position.
Table 1: Examples of Direct Halogenation of 2-Aminoanthraquinone
| Starting Material | Reagents and Conditions | Product | Reference |
| Crude 2-aminoanthraquinone | Bromine (1-1.05 mol equiv.), 60-90% H₂SO₄, 10-15% alkanecarboxylic acid (e.g., propionic acid), 130-150°C | 2-Amino-3-bromoanthraquinone | google.com |
| 2-Aminoanthraquinone | Iodine, Iodic Acid, Acetic Acid, Concentrated H₂SO₄, 70-75°C | 2-Amino-1,3-diiodoanthraquinone |
This table is based on analogous halogenation reactions and direct iodination leading to a di-substituted product, as a direct selective synthesis for this compound was not found.
Regiospecific Introduction of the Amino Group at the C-2 Position
An alternative synthetic approach involves the introduction of the amino group at the C-2 position of a pre-functionalized 3-iodoanthracene-9,10-dione. This strategy relies on a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nature of the anthraquinone core activates the halo-substituted positions towards nucleophilic attack.
The synthesis would commence with the preparation of 3-iodoanthracene-9,10-dione. While not a commonly available starting material, it could potentially be synthesized from more accessible precursors such as 2-anthraquinonesulfonic acid or through diazotization of 2-aminoanthraquinone followed by a Sandmeyer-type reaction with potassium iodide.
Once 3-iodoanthracene-9,10-dione is obtained, the subsequent step would be a regioselective amination at the C-2 position. The presence of the carbonyl groups deactivates the aromatic rings, but the halogen at the C-3 position would be susceptible to nucleophilic displacement by ammonia or an ammonia equivalent. The reaction conditions for such an amination would likely require elevated temperatures and pressures, and potentially the use of a copper catalyst, which is common in Ullmann-type amination reactions of aryl halides.
Studies on the amination of related haloanthraquinones and naphthoquinones support the feasibility of this approach. For instance, the amination of various substituted anthraquinones has been demonstrated to proceed via nucleophilic substitution mechanisms. mdpi.com Furthermore, the reaction of 2,3-dichloro-1,4-naphthoquinones with amines readily occurs, indicating the susceptibility of halogenated quinone systems to nucleophilic attack. researchgate.net
Table 2: General Conditions for Nucleophilic Amination of Halo-Quinones
| Substrate Type | Aminating Agent | Catalyst | General Conditions | Product Type | Reference |
| Haloanthraquinones | Aqueous Ammonia | Copper (optional) | High temperature, high pressure | Aminoanthraquinones | researchgate.net |
| Substituted Anthraquinones | Butylamine | PhI(OAc)₂ | Excess amine as solvent | (Butylamino)anthraquinones | mdpi.com |
| 2,3-Dichloronaphthoquinones | Primary/Secondary Amines | - | Room temperature or gentle heating | 2-Amino-3-chloronaphthoquinones | researchgate.net |
This table presents generalized conditions for the amination of related quinone structures, as a specific procedure for the amination of 3-iodoanthracene-9,10-dione at the C-2 position is not detailed in the available literature.
Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Amino 3 Iodoanthracene 9,10 Dione
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-3-iodoanthracene-9,10-dione would be expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.
The presence of the primary amine (NH₂) group would be indicated by a pair of medium to weak absorption bands in the region of 3400-3300 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. The carbonyl (C=O) groups of the anthraquinone (B42736) core are expected to produce a strong, sharp absorption peak in the range of 1680-1650 cm⁻¹. libretexts.org The aromatic C-C bond stretching vibrations within the anthracene (B1667546) ring system typically appear in the 1600-1400 cm⁻¹ region. libretexts.org Furthermore, the C-N stretching vibration would likely be observed in the 1320-1210 cm⁻¹ range. libretexts.org The C-I bond, being a weaker bond, would have its stretching frequency in the far-infrared region, typically below 600 cm⁻¹. The region between 1200 cm⁻¹ and 700 cm⁻¹ is known as the fingerprint region, containing a complex pattern of peaks unique to the molecule. libretexts.org
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3400-3300 | Asymmetric and Symmetric Stretching |
| C=O (Quinone) | 1680-1650 | Stretching |
| C=C (Aromatic) | 1600-1400 | In-ring Stretching |
| C-N | 1320-1210 | Stretching |
| C-I | < 600 | Stretching |
Raman Spectroscopy for Molecular Fingerprinting and Structural Analysis
Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule during vibration, Raman spectroscopy detects the scattering of light from vibrating molecules. This often allows for the observation of non-polar bonds and provides a unique "fingerprint" of the molecule.
For this compound, the symmetric vibrations of the aromatic rings and the C=C bonds would likely produce strong signals in the Raman spectrum. The C-I bond, being highly polarizable, would also be expected to show a characteristic Raman signal. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons on the anthracene core would resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons of the amino group (NH₂) would likely appear as a broad singlet, and its chemical shift could be variable depending on the solvent and concentration. The integration of the peaks would correspond to the number of protons in each unique chemical environment.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 9.0 | Multiplets |
| Amine Protons (NH₂) | Variable | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the quinone are expected to be the most downfield, typically appearing in the range of 180-190 ppm. The aromatic carbons would resonate between approximately 110 and 150 ppm. The carbon atom attached to the iodine (C-I) would experience a significant upfield shift due to the heavy atom effect, with a predicted chemical shift around 18.5 ppm. docbrown.info The carbon atom bonded to the amino group (C-N) would also have a characteristic chemical shift.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. nih.govcolumbia.edu It allows for the direct assignment of which proton is attached to which carbon atom in the this compound structure. nih.govlibretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edulibretexts.org This is particularly valuable for identifying the connectivity across the quaternary carbons of the anthracene ring and for confirming the positions of the amino and iodo substituents. By analyzing the HMBC spectrum, one can piece together the entire carbon framework of the molecule. columbia.eduustc.edu.cn
The combination of these 2D NMR experiments provides a powerful method for the complete and unambiguous structural elucidation of this compound. nih.govustc.edu.cn
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and probing the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which for this compound is calculated to be C14H8INO2. The experimentally observed mass would be expected to be in close agreement with the theoretical value, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Typical fragmentation pathways for anthraquinone derivatives involve the sequential loss of carbonyl groups (CO), as well as fragmentation of the substituent groups. For this compound, one would anticipate observing characteristic fragments corresponding to the loss of iodine, the amino group, and carbon monoxide.
| Technique | Observation | Significance |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion. | Confirms the elemental composition (C14H8INO2). |
| Tandem Mass Spectrometry (MS/MS) | Reveals characteristic fragmentation patterns. | Elucidates the connectivity of atoms and functional groups within the molecule. |
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound are investigated through various spectroscopic techniques that probe the interaction of the molecule with light.
The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet and visible regions. The spectrum is influenced by the electronic transitions within the anthraquinone core and the appended amino and iodo substituents. The presence of the amino group, an electron-donating group, typically causes a bathochromic (red) shift in the absorption bands compared to the parent anthraquinone molecule. This is due to the intramolecular charge transfer (ICT) character of the electronic transitions from the amino group to the electron-accepting anthraquinone core. The solvent environment can also play a significant role in the position and intensity of these absorption bands, with more polar solvents often leading to further shifts.
While many anthraquinone derivatives are weakly fluorescent, the introduction of an amino group can enhance fluorescence properties. The fluorescence spectrum of this compound would reveal its emission wavelengths, providing insights into the energy of its excited state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter determined from these studies. The presence of the heavy iodine atom can, however, lead to quenching of the fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.
| Parameter | Description | Significance |
| Emission Wavelength (λem) | The wavelength at which the molecule emits light after excitation. | Provides information about the energy gap between the excited and ground electronic states. |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | Indicates the efficiency of the fluorescence process versus non-radiative decay pathways. |
To fully understand the photophysical behavior of this compound, particularly the influence of the iodine atom, triplet-triplet absorption spectroscopy is employed. This technique allows for the characterization of the triplet excited state, which is often populated via intersystem crossing from the initially excited singlet state. By measuring the absorption of the triplet state, information about its energy level, lifetime, and decay pathways can be obtained. This is crucial for applications in areas such as photodynamic therapy and photocatalysis, where the triplet state plays a central role.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography provides definitive proof of the molecular structure of this compound in the solid state. By analyzing the diffraction pattern of a single crystal, the precise positions of all atoms in the molecule can be determined, yielding accurate bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography reveals the supramolecular arrangement of the molecules in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonding (involving the amino group), halogen bonding (involving the iodine atom), and π-π stacking interactions between the aromatic anthraquinone cores. These interactions govern the packing of the molecules and ultimately influence the material's bulk properties.
Advanced Spectroscopic Techniques for Material Science Applications
The unique combination of an electron-donating amino group and a heavy iodine atom on the anthraquinone framework makes this compound a candidate for various material science applications. Advanced spectroscopic techniques are employed to probe its properties in these contexts. For instance, transient absorption spectroscopy on femtosecond to microsecond timescales can be used to monitor the dynamics of charge carriers in thin films or composites containing this molecule, which is relevant for applications in organic electronics. Additionally, techniques like Raman spectroscopy can provide information about the vibrational modes of the molecule and how they are affected by its incorporation into a material matrix.
Spectroscopic Characterization
While direct experimental THz-TDS data for this compound is not extensively available in public literature, research on related anthraquinone derivatives provides a strong basis for understanding its potential spectral features. Studies on compounds such as Chrysophanol, Emodin, and Physcion have demonstrated that THz spectroscopy can effectively distinguish between these structurally similar molecules. nih.gov The absorption peaks observed in the THz range are attributed to the low-frequency vibrational modes, and their positions and intensities are highly sensitive to the nature and position of substituent groups on the anthraquinone framework. researchgate.netnih.gov
The introduction of an amino group and a heavy iodine atom at the 2 and 3 positions of the anthraquinone structure is expected to significantly influence the THz spectrum. The amino group can participate in both intramolecular and intermolecular hydrogen bonding, which would introduce distinct vibrational modes in the low-frequency region. The heavy iodine atom, in contrast, would likely lead to a red-shift (a shift to lower frequencies) of the vibrational modes involving its motion, due to the increased reduced mass of the vibrating system.
Theoretical calculations, such as those based on density functional theory (DFT), have proven to be a valuable tool in assigning the vibrational modes observed in the THz spectra of anthraquinones. nih.gov For this compound, DFT calculations could predict the characteristic absorption peaks arising from the collective vibrations of the fused ring system, as well as the specific modes associated with the C-I and C-N bonds and their interactions with the rest of the molecule.
To illustrate the nature of data obtained from THz-TDS studies of anthraquinones, the following table presents experimental and theoretical absorption peaks for related compounds. It is important to note that this data is for comparative purposes and does not represent the spectral features of this compound.
Table 1: Experimental and Theoretical THz Absorption Peaks for Selected Anthraquinone Derivatives nih.gov
| Compound | Experimental Absorption Peaks (THz) | Theoretical Absorption Peaks (THz) |
|---|---|---|
| Chrysophanol | 1.05, 1.33, 1.58 | 1.01, 1.29, 1.55 |
| Emodin | 0.98, 1.45, 1.82 | 0.95, 1.42, 1.79 |
| Physcion | 1.12, 1.65, 1.95 | 1.09, 1.62, 1.91 |
The distinct fingerprint spectra observed for these derivatives underscore the sensitivity of THz-TDS to subtle structural modifications. researchgate.net Therefore, it is anticipated that this compound would also exhibit a unique and characteristic THz absorption spectrum, providing a valuable analytical tool for its identification and structural characterization.
Theoretical and Computational Chemistry Studies of 2 Amino 3 Iodoanthracene 9,10 Dione
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For a compound like 2-Amino-3-iodoanthracene-9,10-dione, these methods would provide a foundational understanding of its stability, electronic configuration, and potential for chemical reactions.
Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov A DFT calculation for this compound would begin with the optimization of its molecular geometry to find the most stable, lowest-energy conformation. From this optimized structure, a variety of ground-state properties could be calculated.
These properties would include:
Total Energy: A measure of the molecule's stability.
Electron Density Distribution: Reveals how electrons are distributed across the molecule, indicating regions that are electron-rich or electron-poor. This is crucial for predicting sites of electrophilic and nucleophilic attack.
Atomic Charges: Assigns partial charges to each atom, further refining the picture of electrophilic and nucleophilic sites.
Without specific research, no data table for the ground state properties of this compound can be generated.
Molecular Orbital Analysis and Frontier Orbital Energies
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the MOs, particularly the frontier molecular orbitals, is fundamental to understanding a molecule's reactivity and electronic properties. nih.govifmmi.com
The key orbitals of interest are:
Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy suggests a better electron donor.
Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitation energy. A large gap implies high stability and low reactivity.
For this compound, the amino group (-NH₂) would be expected to raise the HOMO energy, while the iodo (-I) and dione (B5365651) (-C=O) groups would influence the LUMO energy. nih.gov A hypothetical data table for frontier orbital energies is presented below to illustrate how such data would be structured.
Hypothetical Data Table: Frontier Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | (Value) |
| LUMO Energy | (Value) |
| HOMO-LUMO Gap | (Value) |
Note: The values in this table are placeholders, as no experimental or computational data for this specific compound are available.
Computational Modeling of Reaction Mechanisms
Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. rsc.orgnih.gov
Transition State Characterization and Reaction Pathway Elucidation
For a reaction involving this compound, such as a nucleophilic aromatic substitution (SNAr), computational modeling can identify the transition state—the highest energy point along the reaction coordinate. nih.govresearchgate.net By characterizing the geometry and energy of the transition state, chemists can calculate the activation energy, which determines the reaction rate. The entire reaction pathway, including any intermediates, can be mapped out to provide a complete mechanistic picture. rsc.org
Prediction of Regioselectivity and Stereoselectivity
In molecules with multiple potential reaction sites, computational models can predict where a reaction is most likely to occur (regioselectivity). For this compound, this would be crucial for predicting whether a nucleophile would attack at the carbon bearing the iodo group or another position on the aromatic rings. By comparing the activation energies for different possible reaction pathways, the most favorable (lowest energy) pathway can be identified, thus predicting the major product. Stereoselectivity, while less common in this type of aromatic system, could also be investigated if chiral centers were involved in a reaction.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can predict various spectroscopic properties of a molecule, which is invaluable for interpreting experimental spectra or identifying unknown compounds.
For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) could be used to predict:
UV-Visible Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) can be predicted. mdpi.comnii.ac.jp This would help understand the color and photophysical properties of the compound.
Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies corresponding to different bond stretches, bends, and torsions within the molecule. This provides a theoretical IR or Raman spectrum that can be compared with experimental data to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectra: Computational models can predict the chemical shifts (δ) of ¹H and ¹³C atoms, which is a cornerstone of structural elucidation in organic chemistry.
Without specific studies on this molecule, a data table of predicted spectroscopic properties cannot be provided.
Simulated UV-Vis and Fluorescence Spectra
The electronic absorption and emission spectra of anthraquinone (B42736) derivatives are highly sensitive to the nature and position of substituents on the aromatic core. The introduction of an amino group (an electron-donating group) and an iodine atom (an electron-withdrawing and heavy atom) at the 2 and 3 positions, respectively, is expected to significantly influence the photophysical properties of the anthraquinone scaffold.
Theoretical simulations, primarily using Time-Dependent Density Functional Theory (TD-DFT), are a powerful tool for predicting and interpreting UV-Vis and fluorescence spectra. For substituted anthraquinones, methods like ZINDO/S and AM1-CI have also been employed to successfully assign spectral bands. psu.edunih.gov
Expected UV-Vis Spectral Characteristics:
The UV-Vis spectrum of this compound is anticipated to show characteristic bands in both the UV and visible regions. The spectrum of the parent 9,10-anthracenedione displays bands corresponding to π→π* and n→π* transitions. The introduction of the amino and iodo substituents will likely lead to a red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted anthraquinone. This is due to the extension of the π-conjugated system and the intramolecular charge transfer (ICT) character that arises from the interplay of the electron-donating amino group and the electron-withdrawing iodo and carbonyl groups.
Studies on other amino-substituted anthraquinones have demonstrated that the position of the amino group significantly affects the absorption maxima. nih.gov For instance, monoamino-substituted anthraquinone derivatives exhibit red-shifted absorption bands centered around 509 nm. ifmmi.com Therefore, a prominent absorption band in the visible region, responsible for the color of the compound, is expected for this compound.
A hypothetical table of simulated UV-Vis absorption maxima, based on typical results for similar compounds, is presented below. The specific values would require dedicated TD-DFT calculations.
Table 1: Hypothetical Simulated UV-Vis Absorption Data for this compound
| Calculated Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution |
| ~480-520 | > 0.1 | HOMO → LUMO (ICT) |
| ~320-350 | > 0.2 | π → π |
| ~270-290 | > 0.5 | π → π |
Note: This table is illustrative and based on data for analogous compounds. Actual values would need to be determined through specific computational studies.
Expected Fluorescence Properties:
The fluorescence of anthraquinone derivatives is also heavily influenced by substitution. While some aminoanthraquinones are fluorescent, the presence of the heavy iodine atom is expected to significantly quench fluorescence. This is due to the heavy-atom effect, which promotes intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1), thereby reducing the fluorescence quantum yield.
Therefore, it is predicted that this compound will exhibit weak fluorescence. The simulated fluorescence spectrum would likely show an emission maximum at a longer wavelength than the lowest energy absorption band (Stokes shift).
Vibrational Frequency Calculations for IR and Raman Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies are instrumental in assigning experimental spectra. Density Functional Theory (DFT) methods, often using hybrid functionals like B3LYP, are widely employed for this purpose. Anharmonic calculations can provide even more accurate predictions of band positions. researchgate.netnih.gov
The calculated vibrational spectrum of this compound would be characterized by several key vibrational modes:
C=O Stretching: The two carbonyl groups of the anthraquinone core will give rise to strong, characteristic stretching vibrations in the IR spectrum, typically in the range of 1650-1700 cm⁻¹. The exact frequency will be influenced by the electronic effects of the amino and iodo substituents.
N-H Stretching: The amino group will exhibit symmetric and asymmetric N-H stretching vibrations, usually found in the 3300-3500 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.
C-I Stretching: The C-I stretching vibration will appear at lower frequencies, typically in the 500-600 cm⁻¹ region, due to the heavy mass of the iodine atom.
Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings will be present in their characteristic regions.
A table of selected, hypothetically calculated vibrational frequencies is provided below to illustrate the expected spectral features.
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Vibrational Mode |
| ~3450 | Asymmetric N-H Stretch |
| ~3350 | Symmetric N-H Stretch |
| ~1680 | Symmetric C=O Stretch |
| ~1660 | Asymmetric C=O Stretch |
| ~1590 | Aromatic C=C Stretch |
| ~1340 | C-N Stretch |
| ~550 | C-I Stretch |
Note: This table is illustrative. Precise frequencies require specific DFT calculations for this molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. rsc.orgmdpi.comtandfonline.comnih.gov For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding how it interacts with its environment, such as in a solvent or in the solid state.
Conformational Analysis:
The anthraquinone core is largely planar. The primary conformational flexibility in this compound would involve the orientation of the amino group and any slight puckering of the quinone ring. MD simulations can explore the potential energy surface associated with the rotation of the C-N bond and the out-of-plane bending of the amino hydrogens. It is expected that the amino group will be largely coplanar with the aromatic ring to maximize π-conjugation, with a relatively low energy barrier for rotation.
Intermolecular Interactions:
MD simulations can provide significant insights into the non-covalent interactions that govern the behavior of this compound in condensed phases. Key interactions that would be investigated include:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. In a protic solvent or in the solid state, intermolecular hydrogen bonds are expected to play a significant role in the molecule's solvation and crystal packing.
π-π Stacking: The large, planar aromatic system of the anthraquinone core makes it highly susceptible to π-π stacking interactions with other aromatic molecules. MD simulations can quantify the preferred stacking geometries and interaction energies.
Halogen Bonding: The iodine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. This is an important directional interaction that can influence crystal packing and interactions with biological macromolecules.
Derivatization and Advanced Functionalization of 2 Amino 3 Iodoanthracene 9,10 Dione
Strategic Modification of the Amino Group
The amino group at the 2-position of the anthraquinone (B42736) scaffold is a key site for derivatization, enabling the introduction of a variety of functional groups and the construction of new ring systems.
Formation of Substituted Amides and Secondary/Tertiary Amines
The primary amino group of 2-amino-3-iodoanthracene-9,10-dione can be readily converted into substituted amides and secondary or tertiary amines, providing a pathway to modulate the electronic and steric properties of the molecule.
The formation of amides is typically achieved by reacting the amino group with acyl chlorides or carboxylic acids activated with coupling agents. youtube.comlibretexts.org This reaction introduces an acyl group, which can influence the solubility, and electronic properties of the resulting molecule. For instance, the reaction with an acid chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding N-acylated derivative. youtube.com
Secondary and tertiary amines can be synthesized through several methods. Reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride, is a common approach. youtube.com Alternatively, N-alkylation can be achieved by reacting the amine with alkyl halides. erowid.org However, this method can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. erowid.org More controlled syntheses of secondary amines can be achieved using specialized reagents that allow for stepwise N-alkylation. colab.ws The synthesis of tertiary amines can also be accomplished by reacting a secondary amine with an acid chloride to form an amide, which is then reduced using a powerful reducing agent like lithium aluminum hydride. youtube.com
| Transformation | Reagents and Conditions | Product Type | Representative Substrate (if not target molecule) |
| Amide Formation | R-COCl, Pyridine, CH2Cl2 | Substituted Amide | General reaction for primary amines |
| Reductive Amination | R-CHO, NaBH4, Methanol | Secondary Amine | General reaction for primary amines |
| N-Alkylation | R-X, K2CO3, DMSO | Secondary/Tertiary Amine | Cyclohexylamine |
| Amide Reduction | 1. R-COCl, NaOH 2. LiAlH4, H2O | Tertiary Amine | General reaction for secondary amines |
Construction of Novel Heterocyclic Rings Fused to the Anthracene-9,10-dione Scaffold via the Amino Group
The amino group serves as a crucial handle for the construction of novel heterocyclic rings fused to the anthracene-9,10-dione framework. These fused systems can significantly alter the photophysical and biological properties of the parent molecule. For example, cascade reactions involving the amino group can lead to the formation of complex polycyclic structures. An analogous reaction of 2-amino-3-iodochromones with amines and carbon disulfide, promoted by copper, results in the formation of fused thiazole (B1198619) rings. rsc.org This suggests that this compound could undergo similar transformations.
Furthermore, reactions that involve both the amino group and an adjacent ortho position can be envisioned. For instance, iodine-mediated cyclization reactions between quinones and N-substituted amino acid esters have been shown to produce benzo[f]isoindole-4,9-diones. rsc.org This type of reaction could potentially be adapted to create novel fused heterocyclic systems starting from this compound.
Transformations of the Iodo Group for Diverse Functionalities
The iodo group at the 3-position is a versatile functional group that can be transformed into a wide array of other moieties through various cross-coupling and substitution reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in transition metal-catalyzed reactions.
Introduction of Carbon-Based Moieties via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the iodo group. The Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, can be used to introduce alkynyl groups. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has been successfully applied to 2-amino-3-bromopyridines, demonstrating its feasibility on substrates bearing an amino group adjacent to the halogen. scirp.org The introduction of an alkyne substituent can significantly impact the electronic and photophysical properties of the anthraquinone system.
| Coupling Reaction | Typical Reagents | Product Type | Representative Substrate (if not target molecule) |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-substituted anthraquinone | 2-Amino-3-bromopyridine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted anthraquinone | General aryl halides |
Halogen Exchange Reactions for Alternative Halogenation Patterns
The iodo group can be replaced with other halogens, such as bromine or chlorine, through halogen exchange reactions. These reactions can be useful for tuning the reactivity of the molecule for subsequent transformations, as different halogens exhibit varying reactivities in cross-coupling reactions.
Synthesis of Derivatives Bearing C-N, C-O, C-S, C-Se, C-B, and C-P Bonds at the Iodo-position
The versatility of the iodo group extends to the formation of bonds between carbon and various heteroatoms. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgyoutube.com This reaction would enable the introduction of a second amino group at the 3-position, leading to diaminosubstituted anthraquinones.
The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen and carbon-nitrogen bonds. wikipedia.orgoup.comorganic-chemistry.org For example, reacting this compound with a phenol (B47542) in the presence of a copper catalyst could yield a phenoxy-substituted derivative. Similarly, reaction with an amine under Ullmann conditions could also lead to C-N bond formation. researchgate.net The classic Ullmann reaction conditions are often harsh, but newer catalyst systems have been developed that allow the reaction to proceed under milder conditions. mdpi.com
The formation of carbon-sulfur bonds can be achieved through reactions with thiols, often catalyzed by copper or palladium. These reactions would lead to the corresponding thioether derivatives. While specific literature on the synthesis of C-Se, C-B, and C-P bond derivatives from this particular starting material is scarce, the principles of modern cross-coupling chemistry suggest that such transformations are feasible using appropriate selenium, boron, and phosphorus reagents in conjunction with suitable catalysts and ligands.
| Reaction Type | Reagents and Conditions | Bond Formed | Representative Substrate (if not target molecule) |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-N | General aryl halides |
| Ullmann Condensation (C-O) | Phenol, Cu catalyst, Base | C-O | 1-Bromoanthraquinone |
| Ullmann Condensation (C-N) | Amine, Cu catalyst, Base | C-N | 2-Chloronicotinic acid |
| Thioetherification | Thiol, Cu or Pd catalyst, Base | C-S | General aryl halides |
Structure Property Relationships in 2 Amino 3 Iodoanthracene 9,10 Dione Derivatives
Correlation of Structural Modifications with Chemical Reactivity Profiles
The chemical reactivity of 2-amino-3-iodoanthracene-9,10-dione and its derivatives is primarily centered around the amino and iodo substituents, as well as the quinone system. The presence of the amino group activates the aromatic ring towards certain reactions, while the iodo group serves as a versatile handle for introducing new functionalities via cross-coupling reactions.
The general reactivity of the anthraquinone (B42736) core involves reduction of the quinone to a hydroquinone (B1673460) and oxidation reactions. For derivatives of this compound, the specific reactivity profile is heavily influenced by the nature of any additional substituents. The amino group can undergo reactions such as acylation or alkylation. For instance, various aminoanthracene-9,10-dione derivatives have been synthesized through reactions involving the amino group to form carboxamides. impactfactor.org
The carbon-iodine bond is a key site for synthetic modification. It is susceptible to nucleophilic substitution and is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Heck reactions. For example, 1-amino-2-iodo-9,10-anthraquinone has been used as a precursor to synthesize derivatives by coupling with alkynes, demonstrating the utility of the iodo-substituent in building more complex molecules. nih.gov This suggests that the iodine at the 3-position of this compound would be similarly reactive, allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups.
The reactivity is also influenced by the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing iodo group have opposing effects on the electron density of the anthraquinone ring system, which can direct the regioselectivity of further substitution reactions.
Influence of Substituent Nature and Position on Redox Potentials and Electrochemical Behavior
The electrochemical properties of anthraquinone derivatives are critical for their applications in areas like organic electronics and as redox mediators. The redox potential of the anthraquinone core can be finely tuned by the electronic nature and position of its substituents.
Generally, the anthraquinone unit undergoes two reversible one-electron reductions to form a radical anion and then a dianion. nih.gov The potential at which these reductions occur is sensitive to the attached functional groups. Electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH), tend to make the reduction more difficult, resulting in more negative redox potentials. Conversely, electron-withdrawing groups make the reduction easier, shifting the redox potential to less negative values. core.ac.uk
The position of the substituent is also crucial. Studies on isomeric amino-substituted anthraquinones show that the oxidation potentials are systematically higher for 2-substituted isomers compared to their 1-substituted counterparts. nih.gov In the case of this compound, the electron-donating amino group at position 2 would be expected to make the reduction potential more negative compared to unsubstituted anthraquinone. The iodo group at position 3, being electron-withdrawing, would counteract this effect to some extent.
Theoretical and experimental studies on substituted anthraquinone-2-sulfonates (AQS) have provided quantitative insights. For example, substituting an amino group at position 1 (AQS-1-NH₂) resulted in a more negative redox potential (-0.55 V) compared to the parent AQS (-0.46 V), while a hydroxyl group (AQS-1-OH) led to a less negative potential (-0.44 V). nih.gov These findings underscore the significant impact that the type and location of substituents have on the electrochemical behavior of the anthraquinone system. nih.govjku.at
| Compound | Substituent(s) | First Reduction Potential (E₁/₂) vs. Fc⁺/Fc (V) | Second Reduction Potential (E₁/₂) vs. Fc⁺/Fc (V) |
|---|---|---|---|
| Anth-1-Phenox | 1-Phenoxazine | -1.33 | -1.75 |
| Anth-2-Phenox | 2-Phenoxazine | -1.33 | -1.75 |
| Anth-1-Carb | 1-Carbazole | -1.43 | -1.83 |
| Anth-2-Carb | 2-Carbazole | -1.42 | -1.83 |
| Anth-1-NPh₂ | 1-Diphenylamine | -1.39 | -1.80 |
| Anth-2-NPh₂ | 2-Diphenylamine | -1.40 | -1.82 |
Data adapted from a study on donor-acceptor compounds with an anthraquinone acceptor. The reduction potentials show little dependence on the donor or position for these specific derivatives. nih.gov
Relationship between Molecular Structure and Photophysical Properties (e.g., Absorption/Emission Maxima, Fluorescence Efficiency)
The photophysical properties of anthraquinone derivatives, such as their absorption and emission characteristics, are highly dependent on their molecular structure, particularly the nature and position of substituents. While the basic anthraquinone core has weak fluorescence, the introduction of substituents like the amino group can significantly enhance fluorescence quantum yields. liberty.edu
For 2-amino-9,10-anthraquinone (2AAQ), photophysical studies have revealed a strong dependence on solvent polarity. rsc.org In nonpolar solvents, the molecule is thought to adopt a non-planar structure, which leads to unusually high fluorescence quantum yields. As solvent polarity increases, the molecule shifts to a more planar, polar intramolecular charge transfer (ICT) structure, where the lone pair of the amino group is in strong resonance with the anthraquinone π-system. This ICT state is characterized by lower fluorescence efficiency. rsc.org
The introduction of an iodine atom at the 3-position, adjacent to the amino group, would likely influence these properties. The heavy iodine atom could induce intersystem crossing, potentially quenching fluorescence and promoting phosphorescence. Furthermore, modifications at the iodo position would create a new family of derivatives with tunable photophysical properties. For instance, extending π-conjugation through this position is a known strategy to red-shift absorption and emission spectra. researchgate.net
The introduction of different substituents can lead to a wide range of absorption and emission maxima. For example, various α-aminophosphonates derived from anthraquinone exhibit broad absorption bands between 465–488 nm and fluorescence from 584 nm to 628 nm depending on the solvent. mdpi.com
| Compound Derivative Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
|---|---|---|---|
| Anthraquinone α-aminophosphonate (2a) | Benzene (B151609) | ~480 | 584 |
| Anthraquinone α-aminophosphonate (2a) | Ethanol | ~470 | 628 |
| Benzanthrone α-aminophosphonate (4a) | Hexane | ~450 | 516 |
| Benzanthrone α-aminophosphonate (4a) | Ethanol | ~490 | 636 |
| 2-Amino-9,10-anthraquinone | Cyclohexane | 405 | 523 |
| 2-Amino-9,10-anthraquinone | Acetonitrile | 440 | 630 |
Data for aminophosphonates adapted from mdpi.com. Data for 2-Amino-9,10-anthraquinone adapted from rsc.org. This table illustrates the solvatochromic behavior and the effect of the core structure on photophysical properties.
Impact of Substitution Pattern on Molecular Geometry and Electronic Characteristics
The substitution pattern on the anthraquinone skeleton has a profound impact on its three-dimensional geometry and the distribution of electron density within the molecule. The parent anthraquinone molecule is largely planar, but the introduction of substituents can cause significant distortions. nih.gov
A key geometric parameter that is sensitive to substitution is the angle between the two outer aromatic rings. nih.govnih.gov Bulky substituents or those that induce steric strain can cause the anthraquinone framework to bend. In this compound, the adjacent amino and iodo groups could lead to steric interactions that slightly distort the planarity of that ring.
The electronic characteristics are also heavily modulated by substituents. The amino group at position 2 is a strong electron-donating group (EDG) that increases the electron density in the ring system, particularly at the ortho and para positions, through resonance. The iodine at position 3 is an electron-withdrawing group (EWG) through induction but can also be a weak π-donor. This push-pull arrangement can lead to interesting electronic properties, including a significant dipole moment and altered aromaticity of the substituted ring. nih.gov
Quantum chemical studies have shown that substituents alter the electron density at bond critical points (BCPs) throughout the molecule. mdpi.com For example, substitution with amino and nitro groups influences the geometry and is correlated with changes in the ellipticity of electron density at BCPs, which is a measure of the π-character of a bond. nih.gov The HOMO and LUMO energy levels are also strongly affected by the substitution pattern, which directly correlates with the electrochemical and photophysical properties discussed in the previous sections. nih.gov
Q & A
Q. What is the optimal synthetic route for 2-amino-3-iodoanthracene-9,10-dione, and how can reaction conditions be optimized?
A reflux-based method using ethanol and acetic acid (8–12 hours) is commonly employed for synthesizing anthracene-9,10-dione derivatives. For example, 2-aminoanthracene-9,10-dione reacts with iodinating agents under these conditions to introduce iodine at the 3-position. Key parameters include stoichiometric ratios, reflux duration, and recrystallization solvents (e.g., dioxane). Monitoring reaction progress via TLC and optimizing recrystallization steps can improve yield and purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Multi-dimensional NMR (¹H, ¹³C, HMQC, HMBC) and IR spectroscopy are essential for structural elucidation. For anthracene derivatives, ¹H NMR resolves aromatic proton environments, while HMBC confirms iodine substitution patterns. UV-Vis spectroscopy can assess electronic transitions, particularly the quinone moiety’s π→π* and n→π* bands. X-ray crystallography (if crystals are obtainable) provides definitive bond-length and spatial-group data .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Conduct accelerated degradation studies under controlled humidity, temperature (e.g., 25°C vs. 40°C), and light exposure. Monitor decomposition via HPLC or LC-MS, tracking peaks corresponding to deiodination or oxidation byproducts. Stability-indicating assays should validate method sensitivity to detect ≤1% degradation products .
Q. What solvent systems are suitable for solubility and purification of this compound?
Polar aprotic solvents (DMSO, DMF) enhance solubility, while ethanol/water mixtures are ideal for recrystallization. For column chromatography, use silica gel with gradients of ethyl acetate/hexane. Note: Iodo-substituted anthraquinones may exhibit lower solubility in non-polar solvents due to halogen-heavy atomic mass .
Q. How can researchers validate the purity of synthesized this compound?
Combine elemental analysis (C, H, N, I quantification) with chromatographic methods (HPLC ≥98% purity). Melting-point consistency (±2°C range) and absence of extraneous peaks in ¹⁹F NMR (if applicable) further confirm purity .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the iodine substituent in cross-coupling reactions?
The C–I bond in 3-iodo-substituted anthraquinones participates in Ullmann or Suzuki-Miyaura couplings. Density functional theory (DFT) studies can model transition states, while kinetic experiments (variable-temperature NMR) quantify activation energies. Note: Steric hindrance from the amino group may slow catalytic oxidative addition .
Q. How does this compound interact with biological targets, and what computational tools can predict its binding affinity?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with proteins like EYA phosphatase or BCL2. The iodine atom may engage in halogen bonding with Thr/Ser residues, while the quinone core participates in π-stacking. Validate predictions with SPR or ITC binding assays .
Q. What analytical strategies resolve contradictions in spectral data for iodinated anthraquinones?
Contradictions in ¹³C NMR shifts often arise from solvent polarity or tautomerism. Use deuterated DMSO for consistent comparisons. For ambiguous NOESY correlations, supplement with high-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) .
Q. How can environmental fate studies evaluate the persistence of this compound in aqueous systems?
Use HPLC-MS/MS to track degradation products in simulated sunlight/UV exposure. Quantify half-life (t₁/₂) in water matrices (pH 4–9). The iodine substituent may increase hydrophobicity (logP >3), necessitating solid-phase extraction (SPE) for recovery .
Q. What safety protocols are critical for handling iodinated anthraquinones in lab settings?
Use fume hoods for synthesis/purification. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and N95 masks. For spills, neutralize with activated carbon and dispose as halogenated waste. Acute toxicity assays (e.g., zebrafish embryos) are recommended before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
